molecular formula C17H12BrF3N2O2S B11597239 Ethyl {[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate

Ethyl {[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B11597239
M. Wt: 445.3 g/mol
InChI Key: QXVQUTAOHCJBPQ-UHFFFAOYSA-N
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Description

ETHYL 2-{[6-(4-BROMOPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with bromophenyl, cyano, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[6-(4-BROMOPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[6-(4-BROMOPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-{[6-(4-BROMOPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{[6-(4-BROMOPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(4-BROMOPHENYL)ACETATE: Similar in structure but lacks the cyano and trifluoromethyl groups.

    ETHYL 2-BROMO-(4-BROMOPHENYL)ACETATE: Contains an additional bromine atom, altering its reactivity and applications.

Uniqueness

ETHYL 2-{[6-(4-BROMOPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H12BrF3N2O2S

Molecular Weight

445.3 g/mol

IUPAC Name

ethyl 2-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C17H12BrF3N2O2S/c1-2-25-15(24)9-26-16-12(8-22)13(17(19,20)21)7-14(23-16)10-3-5-11(18)6-4-10/h3-7H,2,9H2,1H3

InChI Key

QXVQUTAOHCJBPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Br)C(F)(F)F)C#N

Origin of Product

United States

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